molecular formula C13H19NO4S B2622169 3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester CAS No. 21957-66-4

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester

Cat. No.: B2622169
CAS No.: 21957-66-4
M. Wt: 285.36
InChI Key: BHWRUJAUYLKEGG-UHFFFAOYSA-N
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Description

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester is a structurally complex ester featuring a butyric acid backbone substituted with a 3-methyl group and a toluene-4-sulfonylamino moiety at the second position. The toluene-4-sulfonyl (tosyl) group enhances steric bulk and polarity, which may influence its reactivity, solubility, and biological activity compared to simpler esters.

Properties

IUPAC Name

methyl 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-9(2)12(13(15)18-4)14-19(16,17)11-7-5-10(3)6-8-11/h5-9,12,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWRUJAUYLKEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid methyl ester, often referred to as tosyl valine methyl ester, is a compound of interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.

Tosyl valine methyl ester exhibits significant interactions with various enzymes and proteins involved in amino acid metabolism. Notably, it interacts with:

  • Branched-chain aminotransferase : This enzyme catalyzes the transamination of branched-chain amino acids, which is crucial for protein synthesis and energy production.
  • Branched-chain α-keto acid dehydrogenase complex : This complex is essential for the oxidative decarboxylation of branched-chain α-keto acids, leading to the production of acetyl-CoA and succinyl-CoA, which are vital for the citric acid cycle.

Table 1: Key Enzymatic Interactions of Tosyl Valine Methyl Ester

EnzymeRole in Metabolism
Branched-chain aminotransferaseTransamination of branched-chain amino acids
Branched-chain α-keto acid dehydrogenaseOxidative decarboxylation of branched-chain α-keto acids

Cellular Effects

Tosyl valine methyl ester has been shown to enhance mitochondrial function and provide protection against oxidative stress. It minimizes the production of reactive oxygen species (ROS), which helps maintain ATP production during oxidative stress conditions. Furthermore, it promotes triglyceride synthesis in intestinal epithelial cells by increasing levels of its metabolite, 3-hydroxyisobutyrate (3-HIB) .

Table 2: Cellular Effects of Tosyl Valine Methyl Ester

EffectMechanism
Improves mitochondrial functionReduces ROS production
Enhances triglyceride synthesisUpregulates fatty acid transport proteins

Molecular Mechanism

The molecular mechanism by which tosyl valine exerts its effects involves several pathways:

  • Fatty Acid Transport : Tosyl valine increases the expression of proteins related to fatty acid transport (e.g., CD36) and triglyceride synthesis (e.g., DGAT1).
  • Metabolic Pathways : It undergoes conversion to branched-chain α-keto acids through enzymatic reactions that are critical for energy metabolism .

Case Studies and Experimental Evidence

  • Animal Models : In studies with weaned piglets, supplementation with tosyl valine improved growth performance metrics when added to a valine-deficient diet. This indicates its potential role in enhancing feed efficiency and growth rates .
  • In Vitro Studies : Laboratory experiments have demonstrated that tosyl valine maintains its protective effects on mitochondrial function over extended periods, highlighting its stability and potential therapeutic applications .

Table 3: Summary of Experimental Findings

Study TypeFindings
Animal ModelsImproved weight gain in valine-deficient diets
In Vitro StudiesSustained mitochondrial protection over time

Applications

The potential applications of tosyl valine methyl ester span various fields:

  • Pharmaceuticals : Investigated for antimicrobial and anticancer properties.
  • Biochemistry : Used as a building block in synthetic chemistry for developing complex molecules.
  • Nutrition : Explored as a dietary supplement for improving animal growth performance .

Comparison with Similar Compounds

Research Findings

  • Reactivity Modulation: Substituted esters like γ-bromo-γ-butyrolactone reduce battery electrolyte stability, whereas non-halogenated esters (e.g., the target compound) may offer balanced reactivity .
  • Stereochemical Considerations : Similar sulfonamide derivatives () exhibit epimerization, suggesting the target compound’s stereochemistry (if present) could influence biological activity .

Data Tables

Table 1: Structural Features

Compound Key Functional Groups Heterocycles Halogen Substituents
Target Compound Ester, Sulfonamide, Methyl None No
Metsulfuron Methyl Ester Ester, Sulfonylurea, Triazine Triazine No
Compound 8f () Sulfinyl, Trifluoroethoxy, Benzimidazole Pyridine Yes (CF₃)

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